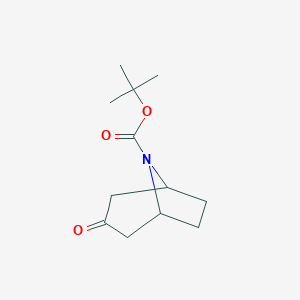

N-Boc-nortropinone

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENILFUADYEXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383393 | |

| Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185099-67-6 | |

| Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-Nortropinone: A Technical Guide for Advanced Synthesis

CAS Number: 185099-67-6

Abstract

N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its rigid 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in a multitude of biologically active compounds, particularly those targeting the central nervous system.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, rendering it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, safety data, detailed experimental protocols for its synthesis and key transformations, and its significant applications in drug discovery and development, with a focus on opioid receptor modulators.

Physicochemical and Safety Properties

This compound is typically an off-white to white crystalline solid at room temperature.[1][2] The Boc protecting group confers solubility in many common organic solvents while limiting its solubility in water.[1][2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 185099-67-6 | [1] |

| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₃ | [1][3] |

| Molecular Weight | 225.28 g/mol | [1][4] |

| Appearance | Off-white to white solid/powder | [1] |

| Melting Point | 70-74 °C | [1][2] |

| Boiling Point | 325.8 °C at 760 mmHg | [1][2] |

| Density | 1.139 g/cm³ | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water | [1] |

| Flash Point | 150.8 °C | [1][2] |

| Storage Temperature | 0-5 °C, Store in a cool, dry place | [1] |

Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement(s) | Reference(s) |

| Eye Damage | GHS05 | Danger | H318: Causes serious eye damage | P280, P305 + P351 + P338 | [4][5] |

Synthesis and Experimental Protocols

The most common route for the synthesis of this compound involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][6]

Synthesis of this compound from Nortropinone Hydrochloride

This protocol describes a standard laboratory procedure for the N-protection of nortropinone.[6][7][8]

Reaction Scheme:

Nortropinone·HCl + (Boc)₂O --(Et₃N, DCM)--> this compound

Materials and Equipment:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing nortropinone hydrochloride (1.0 eq), add anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the stirred solution and stir for 15 minutes to generate the free base.[8]

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][7][8]

-

Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[6][8]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7][8]

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes or by recrystallization.[1][7]

References

The Pivotal Role of N-Boc-Nortropinone in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

N-Boc-nortropinone, a synthetically versatile building block, has emerged as a cornerstone in medicinal chemistry for the development of novel therapeutics targeting the central nervous system. Its rigid 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in a multitude of biologically active compounds.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is key to its utility, enabling chemists to perform selective modifications on other parts of the molecule, thereby facilitating the synthesis of complex tropane (B1204802) alkaloids and their derivatives.[2][3] This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but serves as a critical starting material for a diverse range of compounds.[1] Its primary utility lies in the synthesis of molecules that modulate key neurological targets, including:

-

Dopamine (B1211576) Transporter (DAT) Ligands: The tropane scaffold is central to the development of potent and selective dopamine reuptake inhibitors. These compounds are instrumental in the research of conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.[1][4] this compound allows for the systematic modification of the tropane core to fine-tune binding affinity and selectivity for DAT.[5]

-

Opioid Receptor Modulators: The structural framework of this compound is amenable to the synthesis of novel opioid receptor agonists and antagonists.[6] By modifying the substituents on the tropane ring, researchers can develop ligands with specific profiles for mu (µ), delta (δ), and kappa (κ) opioid receptors, which are crucial targets for pain management.[3]

-

Cocaine Analogues: Due to its structural similarity to cocaine, the tropane skeleton is a foundation for the synthesis of cocaine analogues.[3] These analogues are vital research tools for understanding the neurobiology of addiction and for the development of potential treatments.[7] The Boc-protected nitrogen of this compound allows for precise chemical manipulations that would otherwise be complicated by the reactivity of the secondary amine.[8]

-

PET and SPECT Imaging Agents: The tropane structure can be radiolabeled to create imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4][9] These radioligands, derived from precursors like this compound, are invaluable for the in-vivo visualization and quantification of neurotransmitter transporters and receptors in the brain, aiding in the diagnosis and monitoring of neurological and psychiatric disorders.[4][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 185099-67-6 |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 70-74 °C |

| Boiling Point | 325.8 °C at 760 mmHg |

| Density | 1.139 g/cm³ |

| Solubility | Soluble in chloroform (B151607) and methanol; insoluble in water. |

| Purity | ≥98.0% (HPLC) |

Data compiled from multiple sources.[1][11][12][13][14][15]

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization, which are fundamental operations in medicinal chemistry laboratories.

Protocol 1: Synthesis of this compound from Nortropinone Hydrochloride

This protocol describes the standard procedure for the N-Boc protection of nortropinone.[2][3]

Materials:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of nortropinone hydrochloride (1.0 equivalent) in DCM or THF, add triethylamine (2.2 equivalents) or a saturated aqueous solution of sodium bicarbonate.[9]

-

Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride salt.[9]

-

Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent dropwise over 30 minutes.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding deionized water.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (B1210297) (3 times).[15]

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[2]

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[2][15]

-

If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.[2]

Quantitative Data:

Protocol 2: Reductive Amination of this compound

This protocol details the introduction of diverse side chains at the ketone position.[1]

Materials:

-

This compound

-

Primary amine of choice

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in DCM or DCE.[1]

-

A catalytic amount of acetic acid may be added to facilitate imine formation.[1]

-

Stir the mixture at room temperature.[1]

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred mixture.[1]

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[1]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

-

Separate the layers and extract the aqueous phase with DCM.[1]

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.[1]

-

Purify the resulting N-Boc-protected amino derivative via flash column chromatography.[1]

Protocol 3: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.[5]

Materials:

-

This compound derivative

-

4M HCl in 1,4-dioxane (B91453)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the this compound derivative (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.[5]

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature.[5]

-

Stir the reaction mixture at room temperature for 2-4 hours. The nortropinone hydrochloride salt will precipitate.[5]

-

Monitor the reaction by TLC.[5]

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.[5]

-

Dry the solid under vacuum to obtain the nortropinone hydrochloride derivative.[5]

Biological Signaling Pathways

Compounds derived from this compound exert their effects by modulating specific signaling pathways. The following diagrams illustrate the canonical pathways for the dopamine transporter and the mu-opioid receptor.

The above diagram illustrates how dopamine is cleared from the synaptic cleft by DAT. Tropane derivatives synthesized from this compound can act as DAT inhibitors, blocking this reuptake and thereby increasing synaptic dopamine levels. The function of DAT itself is regulated by intracellular signaling cascades involving protein kinases such as PKA and PKC, which can lead to phosphorylation and internalization of the transporter.[1][14]

This diagram shows the two major signaling pathways activated by MOR agonists. The canonical G-protein pathway leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and modulation of ion channels, resulting in a reduction of neuronal excitability and analgesia.[13] The β-arrestin pathway is initiated by G-protein receptor kinase (GRK) phosphorylation of the receptor, leading to β-arrestin recruitment and subsequent receptor internalization, which is a mechanism of signal desensitization.[3][13] Biased agonists, which can be developed from this compound, may preferentially activate one pathway over the other, offering a strategy to separate therapeutic effects from adverse side effects.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of medicinal chemists. Its strategic use has propelled the synthesis of a vast array of tropane-based compounds, leading to significant advancements in our understanding of the central nervous system and the development of potential therapeutics for a range of neurological and psychiatric disorders. The continued exploration of derivatives from this versatile scaffold promises to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine | MDPI [mdpi.com]

- 8. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 9. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PET Imaging to Measure Neuroinflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 15. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-nortropinone structure and chemical formula C12H19NO3

An In-depth Technical Guide to N-Boc-Nortropinone

Introduction

This compound, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a critical synthetic intermediate in medicinal chemistry and drug development.[1] Its structure is derived from the tropane (B1204802) alkaloid scaffold, a privileged bicyclic framework found in numerous pharmacologically active compounds.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and allows for selective chemical modifications at other positions, making it a versatile building block for synthesizing a wide array of biologically active molecules.[1][3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically an off-white to light brown crystalline solid at room temperature.[1][4][6] It has limited solubility in water but is soluble in organic solvents such as chloroform, methanol, and dichloromethane (B109758).[1][4]

| Property | Value | References |

| CAS Number | 185099-67-6 | [1][6][7][8] |

| Molecular Formula | C₁₂H₁₉NO₃ | [1][4][7][8] |

| Molecular Weight | 225.28 g/mol | [1][4][7] |

| Appearance | Off-white to white or light brown solid/powder | [1][4][9] |

| Melting Point | 70-74 °C | [1][4] |

| Boiling Point | 325.8 °C at 760 mmHg | [1][4] |

| Density | 1.139 g/cm³ | [1][4] |

| Flash Point | 150.8 °C | [1][4] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Temperature | 0-8 °C, Sealed in dry, dark place | [4][6][10] |

Experimental Protocols

Synthesis of this compound from Nortropinone Hydrochloride

The most common synthesis involves the protection of the secondary amine of nortropinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][2] The reaction is based on the nucleophilic attack of the nortropinone nitrogen on the electrophilic carbonyl carbon of Boc₂O, often facilitated by a base to neutralize the hydrochloride salt and any acidic byproducts.[1][2]

Materials and Reagents:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: Dissolve nortropinone hydrochloride (1.0 equivalent) in a suitable solvent like DCM or a mixture of THF and water.[2][4] Add a base such as triethylamine (2.2-3.0 equivalents) or a saturated aqueous solution of sodium bicarbonate and stir the mixture at room temperature for 15-30 minutes to liberate the free amine.[2][11]

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent to the stirred mixture.[1][4][11]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6 to 24 hours.[1][2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1][2]

-

Work-up: Once the reaction is complete, quench it by adding water.[11] If using an organic solvent, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate (B1210297).[1]

-

Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium carbonate, and brine.[2] Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1][2]

-

Isolation: The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield pure this compound as a white to off-white solid.[1][4]

Purification by Silica Gel Column Chromatography

Low purity of the crude product can result from incomplete reactions or side products like excess Boc₂O and tert-butanol.[11] Column chromatography is effective for purification.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: Ethyl acetate/Hexanes mixture (e.g., starting with 10% ethyl acetate in hexanes)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent and pack it into a glass column.[11]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent like DCM. This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.[11]

-

Elution: Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[11] Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate) to elute the product.[11]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.[11]

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[11]

Deprotection of this compound

The Boc group can be easily removed under acidic conditions to yield the secondary amine, nortropinone, for further functionalization.[1][12]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane (B91453)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.[12]

-

Add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature.[12]

-

Stir the mixture for 2-4 hours, monitoring by TLC.[12]

-

The nortropinone hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash it with cold anhydrous diethyl ether.[12]

Derivatization via Reductive Amination

The ketone group at the C3 position is a prime site for modification, such as reductive amination, to introduce diverse side chains.[4][12]

Materials:

-

This compound

-

A primary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Imine Formation: Dissolve this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in DCM or DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.[4]

-

Reduction: To the stirred mixture, add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise. This agent is mild and selective for the iminium ion.[4]

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[4]

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with DCM.[4]

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final N-Boc-protected amino derivative can be purified by flash column chromatography.[4]

Synthetic Workflow and Applications

This compound is a cornerstone intermediate for accessing a wide range of tropane derivatives.[3] Its primary utility lies in a protect-react-deprotect strategy. The Boc group masks the nucleophilicity of the nitrogen, allowing for selective reactions at the C3 ketone. Subsequent removal of the Boc group allows for N-alkylation or N-arylation, providing access to a large chemical space. This strategy is fundamental in developing compounds targeting the central nervous system, such as opioid receptor modulators.[1][5][6]

Caption: General workflow for synthesizing and utilizing this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound/CAS:185099-67-6-HXCHEM [hxchem.net]

- 9. file.leyan.com [file.leyan.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Synthesis of N-Boc-Nortropinone from Tropinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-Boc-nortropinone, a key intermediate in medicinal chemistry, starting from tropinone (B130398).[1][2] The document details the prevalent N-demethylation and subsequent N-protection strategy, offering in-depth experimental protocols, quantitative data, and process visualizations to support drug development and research professionals.

Introduction

This compound, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a crucial building block in the synthesis of a wide array of tropane (B1204802) alkaloids and their derivatives.[3][4] These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including effects on the central nervous system.[5] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is essential as it modulates the reactivity of the amine, allowing for selective modifications at other positions of the tropane scaffold.[2][4] The Boc group is stable under various reaction conditions and can be easily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.[1][3]

Primary Synthesis Pathway: N-Demethylation and N-Protection

The most common and efficient route to this compound from tropinone involves a two-step process:

-

N-Demethylation of Tropinone: The methyl group is removed from the nitrogen atom of tropinone to yield nortropinone.

-

N-Boc Protection of Nortropinone: The secondary amine of nortropinone is then protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

While various methods for N-demethylation exist, this guide focuses on a common laboratory-scale approach leading to nortropinone, which is often commercially available as the hydrochloride salt. The subsequent Boc protection is a well-established and high-yielding reaction.

Conceptual Workflow

The overall transformation can be visualized as a straightforward progression from the readily available tropinone to the versatile N-Boc-protected intermediate.

Caption: Overall Synthesis Workflow from Tropinone.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations.

N-Demethylation of Tropinone (Illustrative Protocol)

Several methods for the N-demethylation of tropinone have been reported, including photochemical methods and reactions with triazine derivatives.[6][7] A common approach involves reaction with a chloroformate reagent followed by hydrolysis. For the purpose of this guide, we will proceed with the widely practiced subsequent step of Boc-protection of nortropinone, which is often sourced directly.

N-Boc Protection of Nortropinone Hydrochloride

This protocol describes a standard and highly efficient procedure for the synthesis of this compound from nortropinone hydrochloride.

Reaction Scheme:

Caption: Boc Protection of Nortropinone Reaction.

Materials and Reagents:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add nortropinone hydrochloride (1.0 equivalent).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 - 2.5 equivalents) to the stirred solution. Stir for 15-30 minutes to neutralize the hydrochloride salt and liberate the free base.[3][8]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the reaction mixture.[1][8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[1][3][5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[3]

-

Separate the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.[1][8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 70-74 °C |

| Boiling Point | 325.8 °C at 760 mmHg |

| Density | 1.139 g/cm³ |

| CAS Number | 185099-67-6 |

Data sourced from multiple references.[1][5]

Table 2: Typical Reaction Parameters and Yields for Boc Protection

| Parameter | Value/Range | Notes |

| Nortropinone HCl | 1.0 eq | Starting material |

| (Boc)₂O | 1.1 - 1.2 eq | A slight excess ensures complete reaction.[3] |

| Base (e.g., TEA) | 2.2 - 2.5 eq | Neutralizes HCl and facilitates the reaction.[3][8] |

| Solvent | Dichloromethane (DCM) or THF | Anhydrous conditions are recommended. |

| Reaction Time | 4 - 24 hours | Monitored by TLC.[1][3][5] |

| Temperature | 0 °C to Room Temperature | |

| Yield (Purified) | 85 - 99% | High yields are consistently reported.[8] |

| Purity (Purified) | ≥98.0% | Typically achieved by column chromatography.[1][8] |

Alternative Synthesis Pathways

While the N-demethylation of tropinone followed by Boc protection is the most prevalent method, other synthetic routes to this compound have been explored. These are generally less common due to lower yields, more complex procedures, or the use of less accessible starting materials. These alternative methods include:

-

Oxidation of amino aldehydes [9]

-

Reduction of benzo[c]cyclohexanone derivatives [9]

-

The iodoacetone (B1206111) method [9]

-

Isomerization methods [9]

These pathways are noted for completeness but are not recommended for routine synthesis due to their reported drawbacks, such as low yields and the need for stringent control of reaction conditions.[9]

Conclusion

The synthesis of this compound from tropinone, primarily through the N-demethylation to nortropinone and subsequent N-Boc protection, is a robust and high-yielding process. This technical guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to efficiently produce this valuable synthetic intermediate. The straightforward nature of the Boc protection step, coupled with the stability and versatility of the final product, solidifies the importance of this pathway in the synthesis of novel tropane-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bloomtechz.com [bloomtechz.com]

Physical and chemical properties of N-Boc-nortropinone

For Researchers, Scientists, and Drug Development Professionals

N-Boc-nortropinone, with the systematic name tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, stands as a pivotal synthetic intermediate in the realms of medicinal chemistry and organic synthesis.[1][2] Its rigid bicyclic framework, derived from the tropane (B1204802) alkaloid scaffold, is a privileged structure found in a multitude of biologically active compounds, particularly those targeting the central nervous system.[1][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, rendering it a versatile building block for the construction of complex molecular architectures.[1][2] This guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound.

Core Properties of this compound

This compound is typically an off-white to white or light brown crystalline solid at room temperature.[1][2][4][5] The Boc protecting group confers solubility in many common organic solvents while limiting its solubility in water.[1][2]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 185099-67-6 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₉NO₃ | [1][2][5][7] |

| Molecular Weight | 225.28 g/mol | [1][2][5][7] |

| Appearance | Off-white to white solid/powder | [1][2][4][5] |

| Melting Point | 70-74 °C | [1][2][6][7] |

| Boiling Point | 325.8 °C at 760 mmHg | [1][2][5][6] |

| Density | 1.139 g/cm³ | [1][2][5][6] |

| Flash Point | 150.8 °C | [1][2][5][6] |

| Solubility | Soluble in DMSO (100 mg/mL), Dichloromethane (B109758) (DCM), and Ethanol. Slightly soluble in Chloroform and Methanol. Sparingly soluble to insoluble in water. | [1][2][4][6][8] |

| Storage Temperature | 0-8 °C, in a cool, dry place | [1][6][7][9] |

| Purity | ≥98.0% (HPLC) | [2][9][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR Spectrum | Consistent with the structure, showing characteristic peaks for the Boc group and the bicyclic nortropinone core.[7][9] |

| ¹³C NMR Spectrum | Confirms the presence of all 12 carbon atoms in their expected chemical environments. |

| Infrared (IR) Spectrum | Shows characteristic absorption bands for the C=O of the ketone (around 1720 cm⁻¹) and the C=O of the carbamate (B1207046) (around 1690 cm⁻¹).[11][12] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 225.28 is observed. |

Synthesis and Purification

The most prevalent and efficient synthesis of this compound involves the protection of the secondary amine of nortropinone or its hydrochloride salt using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-Boc protection of nortropinone hydrochloride.[1][2]

-

Dissolution : Dissolve nortropinone hydrochloride (1.0 equivalent) in a 1:1 mixture of water and tetrahydrofuran (B95107) (THF).[1]

-

Base Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) to neutralize the hydrochloride salt and act as a base.[1]

-

Boc-Anhydride Addition : Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the stirred solution in one portion.[1]

-

Reaction : Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation : Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (B1210297) (3x).[1][2] Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[1][2]

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford pure this compound.[1][2]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by two key features: the lability of the Boc protecting group under acidic conditions and the reactivity of the ketone functional group.[2][13]

-

Stability : The Boc group is highly susceptible to acid-catalyzed hydrolysis, which results in the formation of nortropinone, carbon dioxide, and tert-butanol.[13] It is generally stable under basic and oxidative conditions.[13] The tropane core itself is relatively stable.

-

Reactivity : The ketone group can undergo a variety of chemical transformations, including reduction, reductive amination, and conversion to vinyl triflates for subsequent cross-coupling reactions.[1]

Logical Workflow for Derivatization

Caption: Synthetic utility and logical workflow of this compound.

Key Experimental Protocols for Derivatization

This compound serves as a crucial precursor in multi-step syntheses.[2] The following protocols detail some of its key applications in advanced synthesis.

Protocol 1: Reductive Amination

This protocol describes the introduction of diverse side chains at the C-3 position.[1]

-

Imine Formation : Dissolve this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). A catalytic amount of acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature.[1]

-

Reduction : Add a reducing agent, typically sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the stirred mixture. This reagent is mild and selective for the iminium ion over the ketone.[1]

-

Reaction : Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[1]

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.[1]

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting N-Boc-protected amino derivative via flash column chromatography.[1]

Protocol 2: Formation of Bicyclic Vinyl Boronates for Suzuki-Miyaura Coupling

This protocol outlines the conversion of the ketone to a vinyl boronate, a valuable intermediate for cross-coupling reactions.[1][10][14]

-

Enolate Formation : To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise to form the lithium enolate. Stir for 1 hour at this temperature.[1]

-

Trapping with Comins' Reagent : Add a solution of N,N-Bis(trifluoromethylsulfonyl)aniline (Comins' reagent) (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction for several hours, allowing it to warm slowly to room temperature to form the vinyl triflate.[1]

-

Purification of Vinyl Triflate : Purify the crude vinyl triflate by flash column chromatography.[1]

-

Borylation : Combine the purified vinyl triflate (1.0 equivalent), bis(pinacolato)diboron (B136004) (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium acetate (KOAc) (3.0 equivalents) in a flask with a suitable solvent (e.g., dioxane). Degas the mixture and heat (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).[1]

-

Final Purification : After work-up, purify the final bicyclic vinyl boronate by column chromatography.[1]

Analytical Methods

Experimental Workflow for Purity Determination (HPLC)

Caption: Experimental workflow for HPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.[7]

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.[13]

-

Flow Rate : 1.0 mL/min.[13]

-

Detection : UV at 210 nm.[13]

-

Quantification : The percentage purity is calculated by comparing the peak area of the parent compound to the total peak area.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation.[7]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[7]

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.[7]

-

Sample Preparation : A small amount of the solid sample is placed directly onto an ATR crystal or prepared as a KBr pellet.[7][15]

-

Data Acquisition : Acquire the spectrum over a range of 4000-400 cm⁻¹.[7][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Boc-Notropinone [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. file.leyan.com [file.leyan.com]

- 10. This compound = 98.0 HPLC 185099-67-6 [sigmaaldrich.com]

- 11. This compound(185099-67-6)FT-IR [m.chemicalbook.com]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 185099-67-6 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

N-Boc-nortropinone molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals

N-Boc-nortropinone, with the systematic name tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a critical synthetic intermediate in medicinal chemistry and drug development.[1] Its rigid bicyclic structure, derived from the tropane (B1204802) alkaloid scaffold, is a privileged motif in numerous biologically active compounds, particularly those targeting the central nervous system. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, making it a versatile building block for the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₉NO₃ | [2][3][4] |

| Molecular Weight | 225.28 g/mol | [2][3][4] |

| Exact Mass | 225.13649347 u | [5] |

| Monoisotopic Mass | 225.13649347 u | [5] |

| CAS Number | 185099-67-6 | [2][3][4] |

| Appearance | Off-white to white solid/powder | [1][2] |

| Melting Point | 70-74 °C | [1][2] |

| Boiling Point | 325.8 °C at 760 mmHg | [1][2] |

| Density | 1.139 g/cm³ | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water. | [2] |

| Storage Temperature | 0-8 °C, in a cool, dry place. | [2][6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of this compound, providing a foundation for its practical application in a laboratory setting.

Synthesis of this compound from Nortropinone Hydrochloride

The most common method for preparing this compound is through the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][2]

Principle: The synthesis is based on the nucleophilic attack of the nitrogen atom of nortropinone on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the hydrochloride salt and facilitate the reaction.[1][7]

Materials and Reagents:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve nortropinone hydrochloride (1.0 equivalent) in a 1:1 mixture of water and tetrahydrofuran (THF).[2]

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (3.0 equivalents) to neutralize the hydrochloride salt and act as a base.[2]

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.5 equivalents) to the stirred solution in one portion.[2]

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.[1][2]

-

Combine the organic layers and wash with water and then brine.[1][2]

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1][2]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel to afford pure this compound.[2][8]

Analytical Characterization Protocols

To ensure the identity and purity of the synthesized this compound, the following analytical methods are typically employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[6]

-

¹H NMR Spectroscopy: A standard single-pulse sequence on a 400 MHz or higher spectrometer is used. The spectrum will confirm the presence of the Boc group and the bicyclic nortropinone core.[6][9]

-

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.[6]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound, which is typically expected to be ≥98.0%.[6]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[6]

-

Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is commonly used.[6][10]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase.[10]

-

Detection: UV detection at 210 nm.[10]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto an Attenuated Total Reflectance (ATR) crystal.[6]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Key peaks to identify include the carbonyl (C=O) stretching of the ketone and the carbamate (B1207046) group.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound/CAS:185099-67-6-HXCHEM [hxchem.net]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. file.leyan.com [file.leyan.com]

- 10. benchchem.com [benchchem.com]

The N-Boc Protecting Group in Tropane Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tropane (B1204802) alkaloid scaffold, a bicyclic nitrogen-containing framework, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The synthesis of novel tropane derivatives for drug discovery and development often necessitates precise control over the reactivity of the bridgehead nitrogen. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for this purpose, enabling chemists to temporarily mask the nucleophilicity and basicity of the tropane nitrogen, thereby facilitating selective modifications at other positions of the molecule.[1][2] This technical guide provides an in-depth overview of the key characteristics of the N-Boc protecting group in the context of tropane chemistry, including its installation, cleavage, stability, and characterization.

Core Principles of N-Boc Protection in Tropanes

The primary function of the N-Boc group in tropane synthesis is to shield the tertiary amine. This protection prevents unwanted side reactions, such as N-alkylation or participation in reactions intended for other functional groups within the tropane skeleton.[2] The Boc group is favored due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, ensuring orthogonality with many other protecting groups used in organic synthesis.[3]

The introduction of the bulky Boc group can also influence the stereochemical outcome of subsequent reactions by sterically hindering one face of the tropane ring system. This can be strategically employed to achieve desired stereoisomers.

Synthesis of N-Boc Protected Tropanes

The most common method for the N-Boc protection of tropanes involves the reaction of a secondary amine precursor, such as nortropinone, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the in situ generated acid.

Experimental Protocol: N-Boc Protection of Nortropinone

This protocol describes a standard laboratory procedure for the synthesis of N-Boc-nortropinone.

Materials:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.5-3.0 eq) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete neutralization of the hydrochloride salt and liberation of the free nortropinone base.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel. The product, this compound, is typically obtained as a white to light brown solid.[4][5][6]

-

Characterization of this compound

Accurate characterization of the N-Boc protected tropane is crucial to confirm its identity and purity before proceeding with subsequent synthetic steps.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₃ | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | White to light brown solid | [4][5][6] |

| Purity (by ¹H NMR) | ≥98.0% | [4][5][6] |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (CDCl₃) | ~1.4 ppm (s, 9H, Boc -C(CH₃)₃). Protons on the bicyclic core appear in the aliphatic region, with those adjacent to the nitrogen and ketone being further downfield. |

| ¹³C NMR (CDCl₃) | ~28.5 ppm (3C, Boc -C(CH₃)₃), ~80.0 ppm (Boc -C(CH₃)₃), ~155.0 ppm (Boc C=O), ~210.0 ppm (Ketone C=O). |

| FT-IR (ATR) | Strong C=O stretching vibrations for the Boc carbamate (B1207046) and the ketone. |

Table 1: Spectroscopic Data for this compound.[7]

Cleavage (Deprotection) of the N-Boc Group

The removal of the N-Boc group is typically achieved under acidic conditions, regenerating the free amine as its corresponding salt. Trifluoroacetic acid (TFA) is a common reagent for this transformation due to its effectiveness and volatility, which simplifies product isolation.[3]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the cleavage of the N-Boc group from a tropane derivative.

Materials:

-

N-Boc protected tropane derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization if the free amine is desired)

Procedure:

-

Reaction Setup: Dissolve the N-Boc protected tropane derivative (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v) in DCM.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[3]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[8]

-

If the amine trifluoroacetate (B77799) salt is the desired product, it can be used directly after evaporation.

-

To obtain the free amine, redissolve the residue in an appropriate organic solvent and carefully wash with a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography, crystallization, or distillation if necessary.[8]

| Parameter | Typical Range/Value | Notes |

| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used depending on solubility. |

| TFA Concentration | 20% - 50% (v/v in DCM) | For less reactive substrates, neat TFA can be used. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control any exotherm. |

| Reaction Time | 30 minutes - 4 hours | Substrate dependent and should be monitored. |

Table 2: Typical Reaction Conditions for TFA-Mediated N-Boc Deprotection.[3][8]

Stability of the N-Boc Group in Tropanes

The stability of the N-Boc group is a critical consideration in multi-step synthesis. It is generally stable to a wide range of reagents and conditions, including:

-

Basic conditions: Resistant to hydrolysis by common bases.

-

Nucleophiles: Generally unreactive towards many nucleophilic reagents.

-

Reductive conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd).

However, the N-Boc group is labile under acidic conditions. The rate of cleavage is dependent on the strength of the acid and the temperature. While highly stable at neutral and basic pH, prolonged exposure to even mildly acidic conditions can lead to premature deprotection. Tropane alkaloids themselves can exhibit thermal instability, and this should be considered in any synthetic step involving elevated temperatures.[9][10]

Logical and Experimental Workflows

N-Boc Protection Workflow

Caption: Workflow for the N-Boc protection of nortropinone.

N-Boc Deprotection Workflow

Caption: Workflow for the TFA-mediated N-Boc deprotection of a tropane derivative.

Conclusion

The N-Boc protecting group is a powerful and versatile tool in the synthesis of novel tropane alkaloids and their derivatives. Its robust nature under a variety of reaction conditions, coupled with its straightforward installation and mild acidic cleavage, makes it an ideal choice for complex, multi-step synthetic campaigns. A thorough understanding of the experimental protocols for protection and deprotection, as well as the stability profile of the N-Boc group, is essential for researchers in the field of medicinal chemistry and drug development to successfully leverage this protecting group in the design and synthesis of new therapeutic agents based on the tropane scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. file.leyan.com [file.leyan.com]

- 5. file.leyan.com [file.leyan.com]

- 6. file.leyan.com [file.leyan.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-Nortropinone: A Pivotal Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-nortropinone, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a critical synthetic intermediate that has become indispensable in the fields of medicinal chemistry and drug development. Its discovery and application represent a significant advancement in the strategic synthesis of complex molecules, particularly those based on the tropane (B1204802) alkaloid scaffold. This bicyclic framework is a privileged structure found in numerous pharmacologically active compounds, including analgesics, anesthetics, and agents targeting the central nervous system.

The significance of this compound lies in the strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the nortropinone core.[1] This chemical modification temporarily masks the nucleophilicity and basicity of the secondary amine, thereby preventing unwanted side reactions and allowing for precise chemical modifications at other positions of the molecule.[2] The Boc group's stability under a range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes this compound a versatile and highly valuable building block in multi-step syntheses.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its application in the development of therapeutic agents.

Physicochemical and Quantitative Data

This compound is typically an off-white to white or light brown crystalline solid at room temperature.[3] It exhibits limited solubility in water but is readily soluble in various organic solvents, including chloroform, methanol, and dichloromethane.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 185099-67-6 |

| Appearance | Off-white to white solid/powder |

| Melting Point | 70-74 °C |

| Boiling Point | 325.8 °C at 760 mmHg |

| Density | 1.139 g/cm³ |

| Flash Point | 150.8 °C |

| Purity | ≥98.0% (HPLC) |

Data sourced from multiple chemical suppliers and technical guides.[4][3]

Characterization of this compound is routinely performed using spectroscopic methods. The data presented in Table 2 is compiled from typical analyses and serves as a reference for researchers.

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.4 (s, 9H), Multiplets in the aliphatic region | Singlet corresponds to the nine equivalent protons of the tert-butyl group. Other signals are from the bicyclic core protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~28.5 (3C), ~80.0, ~155.0, ~210.0 | Signals correspond to the methyl carbons of the Boc group, the quaternary carbon of the Boc group, the Boc carbonyl carbon, and the ketone carbonyl, respectively.[5] |

| FT-IR (ATR) | ν (cm⁻¹): ~1720, ~1690 | Strong absorptions characteristic of the ketone and carbamate (B1207046) carbonyl stretches, respectively.[6] |

Experimental Protocols

The synthesis and utilization of this compound involve a series of well-established organic chemistry protocols. The following sections provide detailed methodologies for its preparation and key subsequent transformations.

Protocol 1: Synthesis of this compound via N-Protection of Nortropinone

This is the most common and efficient method for preparing this compound.[2] It involves the reaction of nortropinone (or its hydrochloride salt) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Reaction Principle: The synthesis is based on the nucleophilic attack of the nitrogen atom of nortropinone on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the hydrochloride salt if it is used as the starting material and to facilitate the reaction.[3]

References

N-Boc-Nortropinone: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-nortropinone, a key intermediate in the synthesis of a wide range of pharmaceuticals. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in process chemistry, formulation, and purification. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the logical workflow of such experiments.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For this compound, a derivative of nortropinone with a bulky tert-butoxycarbonyl (Boc) protecting group, its solubility is significantly affected by the polarity of the solvent. The presence of both a ketone and an ester functional group contributes to its moderate polarity.

Quantitative and Qualitative Solubility Data

While this compound is widely used, comprehensive quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature. However, a combination of quantitative values for some solvents and qualitative descriptions for others provides a useful guide for its handling and use.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL | Ultrasonic assistance may be beneficial for dissolution.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Quantitative data is not readily available.[1] |

| Methanol | CH₃OH | Polar Protic | Soluble, Slightly Soluble | Conflicting qualitative reports exist; solubility testing for the specific concentration is recommended.[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Quantitative data is not readily available.[1][2] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Quantitative data is not readily available.[1][3][4] |

| Ethyl Acetate / Hexanes | C₄H₈O₂ / C₆H₁₄ | Mixture | Soluble (hot), Less soluble (cold) | Commonly used as a solvent system for recrystallization, indicating temperature-dependent solubility.[3] |

| Water | H₂O | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic Boc group significantly limits aqueous solubility.[1][3] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a general and reliable method for determining the solubility of this compound in a chosen solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath, or heating block)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument for quantification.

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation, which would alter the concentration.

-

Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms a saturated solution.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle by letting the vial stand in the temperature-controlled environment for a short period.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve for your analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the precise concentration of this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity) by back-calculating from the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound in common organic solvents. While quantitative data is limited, the qualitative information and the detailed experimental protocol for solubility determination offer valuable resources for researchers, scientists, and drug development professionals. Accurate knowledge and determination of solubility are paramount for the successful application of this important synthetic intermediate in the pharmaceutical industry.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Boc-Nortropinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), a key intermediate in synthetic and medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of this compound are crucial for its application in multi-step syntheses. The data presented here serves as a benchmark for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, confirming the integrity of the bicyclic framework and the presence of the tert-butoxycarbonyl (Boc) protecting group.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | br s | 2H | H-1, H-5 |

| 2.80 | m | 2H | H-2α, H-4α |

| 2.45 | m | 2H | H-2β, H-4β |

| 2.10 | m | 2H | H-6, H-7 |

| 1.85 | m | 2H | H-6, H-7 |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (Ketone) |

| ~155 | C=O (Carbamate) |

| ~80 | C (CH₃)₃ |

| 60.0 | C-1, C-5 |

| 47.0 | C-2, C-4 |

| 36.0 | C-6, C-7 |

| ~28.5 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in this compound. The spectrum is characterized by the strong absorption bands of the ketone and carbamate (B1207046) carbonyl groups.

Infrared (IR) Spectroscopic Data (FT-IR, KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ketone) |

| ~1690 | C=O stretch (carbamate) |

| ~1160 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation patterns, further corroborating its structure.

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment |

| 225 | [M]⁺ |

| 170 | [M - C₄H₉O]⁺ |

| 125 | [M - C₅H₈O₂]⁺ |

| 96 | [Tropinone]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below to ensure reproducibility.

Synthesis of this compound

The most common method for the synthesis of this compound is the protection of the secondary amine of nortropinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2]

Materials and Reagents:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Dissolve nortropinone hydrochloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (typically 1.5-2.0 equivalents) to the solution to neutralize the hydrochloride salt.

-